(4-Bromofuran-3-yl)methanol
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Overview
Description
(4-Bromofuran-3-yl)methanol is an organic compound with the molecular formula C5H5BrO2. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 4-position and a hydroxymethyl group at the 3-position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromofuran-3-yl)methanol typically involves the bromination of furan derivatives followed by hydroxymethylation. One common method is the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, to yield 4-bromofuran. This intermediate can then be subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for bromination and hydroxymethylation reactions, which improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: (4-Bromofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (4-Bromofuran-3-yl)methanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (4-Bromofuran-3-yl)methane using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: (4-Bromofuran-3-yl)methanoic acid.
Reduction: (4-Bromofuran-3-yl)methane.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromofuran-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromofuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxymethyl group can undergo nucleophilic addition reactions. These interactions can modulate various biological pathways, making it a compound of interest in drug discovery and development .
Comparison with Similar Compounds
(4-Bromofuran-2-yl)methanol: Similar structure but with the bromine atom at the 2-position.
(5-Bromofuran-2-yl)methanol: Bromine atom at the 5-position.
(4-Chlorofuran-3-yl)methanol: Chlorine atom instead of bromine at the 4-position
Uniqueness: (4-Bromofuran-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C5H5BrO2 |
---|---|
Molecular Weight |
177.00 g/mol |
IUPAC Name |
(4-bromofuran-3-yl)methanol |
InChI |
InChI=1S/C5H5BrO2/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 |
InChI Key |
MUHURFFMFXSCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)Br)CO |
Origin of Product |
United States |
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